n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine
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Overview
Description
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine: is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, an ethyl linker, and a chlorophenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, where the pyrazole ring reacts with an ethyl halide in the presence of a base.
Introduction of the Chlorophenyl Group: The final step involves the coupling of the ethyl-linked pyrazole with a chlorophenyl derivative, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and acids are used under controlled conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylethan-1-amine: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)ethan-1-amine: Similar structure but with the chlorine atom in a different position, potentially altering its properties.
Uniqueness
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)ethan-1-amine is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H16ClN3 |
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Molecular Weight |
249.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(2-pyrazol-1-ylethyl)ethanamine |
InChI |
InChI=1S/C13H16ClN3/c1-11(12-4-2-5-13(14)10-12)15-7-9-17-8-3-6-16-17/h2-6,8,10-11,15H,7,9H2,1H3 |
InChI Key |
QZZJMGZCSKNXCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NCCN2C=CC=N2 |
Origin of Product |
United States |
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